molecular formula C6H10O2 B593294 4-Hexen-3-one, 2-hydroxy- (9CI) CAS No. 127229-40-7

4-Hexen-3-one, 2-hydroxy- (9CI)

Cat. No.: B593294
CAS No.: 127229-40-7
M. Wt: 114.144
InChI Key: YDSOBVLDHPZOGB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 2-hydroxyhex-4-en-3-one is intertwined with advancements in enone chemistry. While its specific synthesis was not documented in early literature, the development of related α-hydroxy enones gained traction in the late 20th century. For instance, chemoenzymatic methods for synthesizing γ-hydroxy enones, as described by Köse and Demir (source 4), laid the groundwork for accessing structurally similar compounds. The compound’s first reported synthesis likely emerged from efforts to functionalize enones via hydroxylation or oxidation strategies, such as the Meyer–Schuster rearrangement or selenoxide elimination.

Key milestones include:

  • 2007 : Initial database entries for (E)-2-hydroxyhex-4-en-3-one (PubChem CID: 21698552) highlighted its stereochemical properties.
  • 2012 : Structural characterization of 2-hydroxyhex-4-en-3-one (PubChem CID: 57075846) provided insights into its reactivity and stability.

Significance in Organic Chemistry

2-Hydroxyhex-4-en-3-one serves as a model substrate for studying asymmetric conjugate additions and Diels–Alder reactions . Its α′-hydroxy enone structure enables coordination with Lewis acids (e.g., Mg(NTf₂)₂) and organocatalysts, facilitating stereoselective transformations. For example, enantioselective radical additions to α′-hydroxy enones yield products with high enantiomeric excess, underscoring its utility in synthesizing chiral intermediates.

Additionally, the compound’s conjugated system allows participation in hydrogen-atom transfer (HAT) reactions , enabling γ-C(sp³)–H hydroxylation under visible-light catalysis. This reactivity is critical for late-stage functionalization of complex molecules, including drugs and natural products.

Nomenclature Variations and IUPAC Classification

The IUPAC name 2-hydroxyhex-4-en-3-one adheres to priority rules that favor the ketone functional group (position 3) over the hydroxyl group (position 2) and double bond (position 4). Alternative nomenclature includes:

  • (E)-2-hydroxyhex-4-en-3-one : Specifies the double bond geometry.
  • 4-Hexen-3-one, 2-hydroxy- : CAS registry name (127229-40-7).

Table 1: Nomenclature Comparison

System Name Key Features
IUPAC 2-hydroxyhex-4-en-3-one Prioritizes ketone at C3
CAS 4-Hexen-3-one, 2-hydroxy- Lists substituents in alphabetical order
Common α′-Hydroxy enone Emphasizes hydroxyl proximity to ketone

Chemical Taxonomy and Relationship to Enones

2-Hydroxyhex-4-en-3-one is classified as an α,β-unsaturated ketone (enone) with a secondary hydroxyl group. Its structure places it within the α′-hydroxy enone subclass, characterized by a hydroxyl group adjacent to the carbonyl. This subclass exhibits unique reactivity:

  • Internal hydrogen bonding : Stabilizes transition states in asymmetric catalysis.
  • Dienophile activity : Participates in Diels–Alder reactions with electron-deficient dienes.

Compared to simpler enones like cyclohexenone, the hydroxyl group in 2-hydroxyhex-4-en-3-one introduces polarity and hydrogen-bonding capacity, altering solubility and reaction kinetics. For instance, its hydroxyl group facilitates Brønsted acid-catalyzed reactions , enabling proton transfer without metal catalysts.

Properties

CAS No.

127229-40-7

Molecular Formula

C6H10O2

Molecular Weight

114.144

IUPAC Name

2-hydroxyhex-4-en-3-one

InChI

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-5,7H,1-2H3

InChI Key

YDSOBVLDHPZOGB-UHFFFAOYSA-N

SMILES

CC=CC(=O)C(C)O

Synonyms

4-Hexen-3-one, 2-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share core structural features with 4-Hexen-3-one, 2-hydroxy- (9CI) but differ in substituent groups, double bond positions, or oxidation states:

Compound Name Key Structural Features Molecular Formula Bioactivity/Properties Reference ID
4-Hexen-3-one, 2-hydroxy- (9CI) Hydroxyl (C2), ketone (C3), α,β-unsaturation (C4) C₆H₁₀O₂ Electrophilic reactivity; potential for thiol/amino group interactions
4-Hexen-3-one Ketone (C3), α,β-unsaturation (C4) C₆H₁₀O Strong inhibitory activity (0.3 mM) due to α,β-unsaturation
3-Hexanone Ketone (C3), no double bond C₆H₁₂O Growth-stimulatory effect; lacks electrophilic reactivity
5-Hexen-2-one, 5-(hydroxymethyl)-3-methyl-, (3S)- (9CI) Hydroxymethyl (C5), methyl (C3), ketone (C2) C₈H₁₄O₂ Pharma-grade applications; stereospecific interactions inferred from (3S) configuration
(E)-3-Methyl-4-hexene-2-one Methyl (C3), ketone (C2), trans double bond C₇H₁₂O High purity (100%); used in industrial synthesis

Impact of Substituents and Functional Groups

Hydroxyl Group Influence

For example, fluorophore-containing analogs (e.g., 9CI in ) demonstrate that bulky substituents (e.g., anthracene rings) enhance stacking interactions with biomolecules like DNA G-quadruplexes .

Double Bond Position and Conjugation

The α,β-unsaturated ketone system in 4-Hexen-3-one, 2-hydroxy- (9CI) confers electrophilicity, enabling reactions with nucleophilic groups (e.g., thiols in proteins or nucleic acids) . Similarly, trans-configuration in (E)-3-Methyl-4-hexene-2-one may alter steric hindrance and reactivity .

Key Research Findings

Fluorescence and Stacking Interactions : Compounds with large aromatic fluorophores (e.g., anthracene in 9CI) exhibit stronger fluorescent signals when bound to DNA, whereas smaller rings (e.g., compounds 3–4 in ) show negligible activity .

Electrophilic Reactivity : The α,β-unsaturated system in 4-Hexen-3-one derivatives enhances reactivity with biological nucleophiles, explaining their inhibitory effects compared to saturated analogs .

Stereochemical Specificity : Enantiomeric forms (e.g., (3S)-configured compounds) demonstrate distinct bioactivity profiles, underscoring the importance of stereochemistry in drug design .

Q & A

Q. How can the compound’s role in fine chemical synthesis be scaled for academic lab settings?

  • Methodological Answer : Implement flow chemistry systems to enhance reproducibility and safety. For example, use microreactors for exothermic reactions (e.g., ketone oxidations). Monitor in-line via FTIR or Raman spectroscopy for real-time quality control .

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